2,6-Dichloro-3-nitrotoluene
Overview
Description
2,6-Dichloro-3-nitrotoluene is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of toluene, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
It’s known that this compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
2,6-Dichloro-3-nitrotoluene undergoes hydrogenation catalyzed by Platinum nanoparticles to form amines . This suggests that the compound interacts with its targets through a hydrogenation process, which involves the addition of hydrogen (H2) to the compound. The resulting amines can then interact with other molecules in the system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s recommended to store the compound in a cool, dry, and well-ventilated place . Exposure to dust should be avoided, and appropriate exhaust ventilation should be provided when handling the product . These precautions suggest that the compound’s stability and efficacy could be affected by factors such as temperature, humidity, and exposure to air.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-nitrotoluene can be synthesized through the nitration of 2,6-dichlorotoluene. The nitration process involves the reaction of 2,6-dichlorotoluene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-nitrotoluene undergoes various chemical reactions, including reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Major Products:
Reduction: The reduction of this compound yields 2,6-dichloro-3-aminotoluene.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Coupling Reactions: Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
2,6-Dichloro-3-nitrotoluene is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 2,4-Dichloro-3-nitrotoluene
- 4-Chloro-3-nitrotoluene
- 2,4-Dichloro-3-methylnitrobenzene
Comparison: 2,6-Dichloro-3-nitrotoluene is unique due to the specific positions of the chlorine atoms and the nitro group on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, the presence of chlorine atoms at the 2 and 6 positions makes it more susceptible to nucleophilic aromatic substitution compared to its isomers .
Properties
IUPAC Name |
1,3-dichloro-2-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNZUUIFTPNYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183842 | |
Record name | 2,6-Dichloro-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29682-46-0 | |
Record name | 1,3-Dichloro-2-methyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29682-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29682-46-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLORO-3-NITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL434G8AU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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